

Assessing Linker-Specific Immunogenicity of Sulfo-LC-SPDP Conjugates: A Comparative Guide

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Compound of Interest

Compound Name: Sulfo-LC-SPDP

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The linker in an antibody-drug conjugate (ADC) is a critical component that not only connects the antibody to the cytotoxic payload but can also significantly influence the ADC's overall safety and efficacy profile. A key concern in ADC development is the potential for immunogenicity, where the immune system recognizes the ADC as foreign and mounts an unwanted immune response. This response can be directed against the antibody, the drug, or the linker itself. This guide provides a comparative assessment of the immunogenicity of ADCs featuring the **Sulfo-LC-SPDP** linker, alongside other commonly used linkers, and offers detailed experimental protocols for evaluating linker-specific immune responses.

Comparative Analysis of Linker Immunogenicity

The immunogenicity of an ADC is a complex multifactorial issue.^[1] While a direct comparison of linker immunogenicity is challenging due to variations in ADC constructs, target antigens, and patient populations across different clinical trials, some general observations can be made. The **Sulfo-LC-SPDP** (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) linker belongs to the disulfide-based linker class, which is designed to be cleaved in the reducing environment of the cell.

A study comparing the immunogenicity of peptide-carrier conjugates with different crosslinkers, including the SPDP linker (a close structural relative of **Sulfo-LC-SPDP**), found that the more

flexible, non-aromatic linkers originating from SPDP showed almost no linker-specific antibody reactivity. This was in contrast to more constrained and aromatic linkers which induced high levels of linker-specific antibodies.

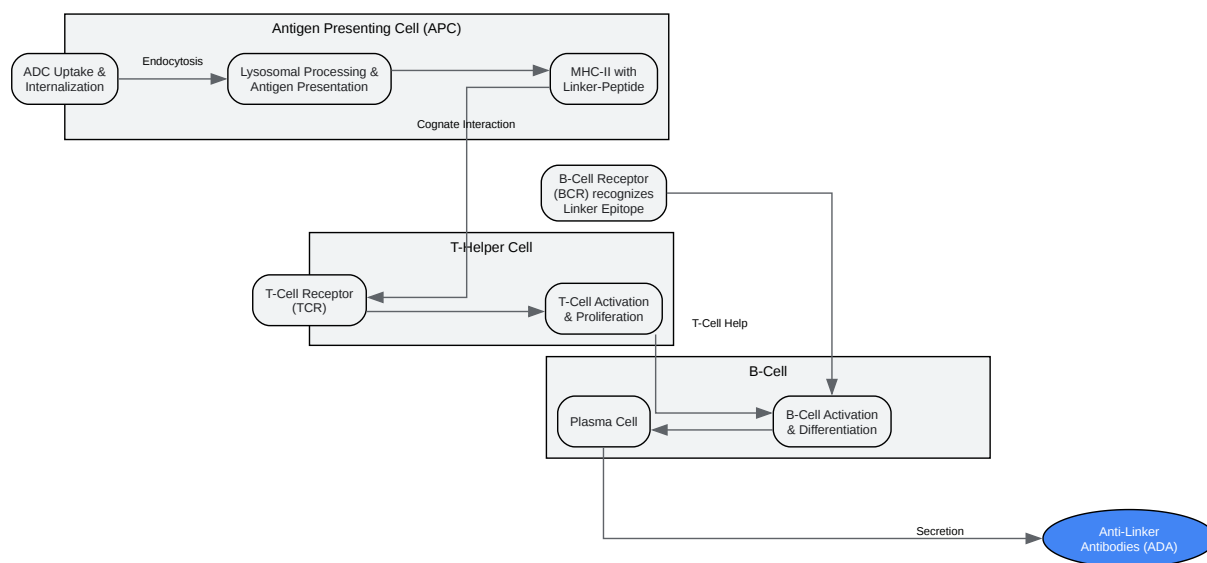
Clinical data on the incidence of anti-drug antibodies (ADAs) for various approved ADCs provide some insights into the immunogenicity of different linker-payload combinations. However, it is important to note that these studies often do not differentiate between responses to the linker, the payload, or neoantigens formed at the conjugation site.

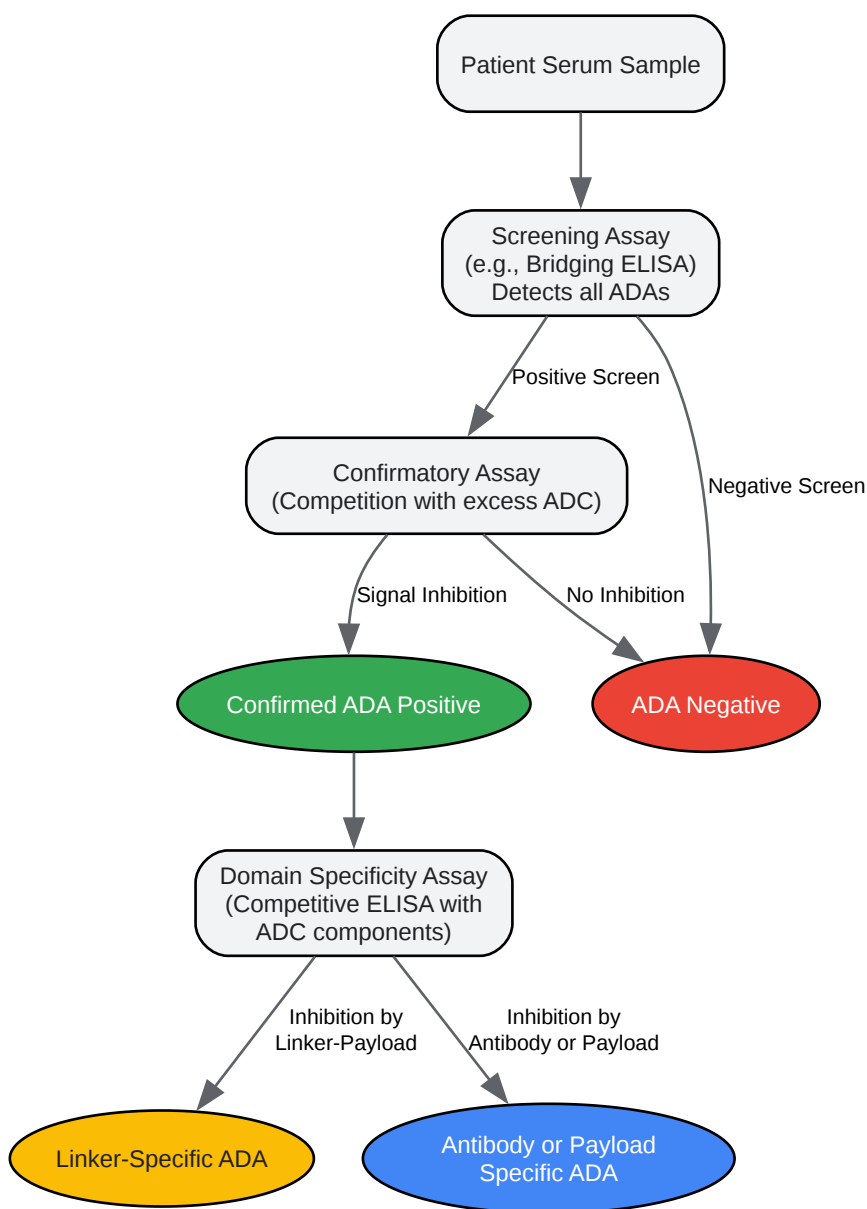
| Linker Type | Example ADC | ADA Incidence (%) | Notes on Anti-Linker/Drug Responses |
|---|-----------------------------------|-------------------|--|
| Disulfide | Gemtuzumab ozogamicin | ~1% | In the few positive cases, antibodies were directed against the calicheamicin/linker portion. [1] |
| Thioether (non-cleavable) | Ado-trastuzumab emtansine (T-DM1) | 5.3% | ADAs were primarily against the linker-drug and/or neo-epitopes on the antibody. |
| Valine-Citrulline (vc) Peptidase-cleavable | Brentuximab vedotin | ~37% | All ADAs were directed against the chimeric mAb component. |
| Valine-Citrulline (vc) Peptidase-cleavable | Multiple vc-MMAE ADCs | 0 - 35.8% | The majority of ADAs were against the mAb domain, suggesting the hapten-like structure of the linker-drug did not significantly increase immunogenicity. [2] [3] |

Table 1: Summary of Clinical Immunogenicity Data for Various ADC Linker Types. Data is compiled from multiple sources and direct comparison should be approached with caution due to differing study designs and assays.

Signaling Pathway for Linker-Specific Immunogenicity

The induction of an immune response against the linker of an ADC typically follows the pathway of hapten-carrier immunogenicity. The small molecule linker-drug complex (hapten) is unlikely to be immunogenic on its own but can elicit an immune response when attached to the large antibody protein (carrier).





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